molecular formula C18H15NO2 B3491934 2,3-dihydro-1H-indol-1-yl(3-methyl-1-benzofuran-2-yl)methanone

2,3-dihydro-1H-indol-1-yl(3-methyl-1-benzofuran-2-yl)methanone

Cat. No.: B3491934
M. Wt: 277.3 g/mol
InChI Key: LOQUVEWCPHKFJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dihydro-1H-indol-1-yl(3-methyl-1-benzofuran-2-yl)methanone is a useful research compound. Its molecular formula is C18H15NO2 and its molecular weight is 277.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(3-methyl-1-benzofuran-2-yl)carbonyl]indoline is 277.110278721 g/mol and the complexity rating of the compound is 410. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that similar benzofuran derivatives have been found to induce apoptosis in leukemia cells

Biochemical Pathways

Similar benzofuran derivatives have been found to induce apoptosis in leukemia cells , suggesting that the compound may affect pathways related to cell death and survival

Result of Action

Similar benzofuran derivatives have been found to induce apoptosis in leukemia cells , suggesting that the compound may have a similar effect. This would result in the death of cancer cells, potentially leading to a reduction in tumor size and improved patient outcomes.

Biochemical Analysis

Biochemical Properties

1-[(3-methyl-1-benzofuran-2-yl)carbonyl]indoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions suggest that 1-[(3-methyl-1-benzofuran-2-yl)carbonyl]indoline may have antioxidant properties, potentially protecting cells from oxidative damage. Additionally, this compound has been observed to bind to certain receptors on cell membranes, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of 1-[(3-methyl-1-benzofuran-2-yl)carbonyl]indoline on various types of cells and cellular processes are profound. In cancer cell lines, such as leukemia, prostate cancer, colorectal cancer, and renal cell carcinoma, this compound has demonstrated cytotoxic effects, inhibiting cell growth and inducing apoptosis. The influence of 1-[(3-methyl-1-benzofuran-2-yl)carbonyl]indoline on cell signaling pathways includes modulation of the MAPK/ERK pathway, which is crucial for cell proliferation and survival. Furthermore, this compound affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, thereby promoting programmed cell death.

Molecular Mechanism

The molecular mechanism of action of 1-[(3-methyl-1-benzofuran-2-yl)carbonyl]indoline involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as DNA and proteins, altering their function and activity. For instance, 1-[(3-methyl-1-benzofuran-2-yl)carbonyl]indoline has been shown to inhibit the activity of topoisomerase, an enzyme critical for DNA replication and repair . By inhibiting topoisomerase, this compound induces DNA damage and triggers apoptosis in cancer cells. Additionally, 1-[(3-methyl-1-benzofuran-2-yl)carbonyl]indoline modulates the activity of transcription factors, leading to changes in gene expression that favor cell death and inhibit cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[(3-methyl-1-benzofuran-2-yl)carbonyl]indoline have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to 1-[(3-methyl-1-benzofuran-2-yl)carbonyl]indoline results in sustained cytotoxic effects on cancer cells, with no significant development of resistance . The compound’s efficacy may decrease over time due to potential metabolic degradation in in vivo settings .

Dosage Effects in Animal Models

The effects of 1-[(3-methyl-1-benzofuran-2-yl)carbonyl]indoline vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and effectively inhibits tumor growth in cancer models . At higher doses, 1-[(3-methyl-1-benzofuran-2-yl)carbonyl]indoline may cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to significant toxicity, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

1-[(3-methyl-1-benzofuran-2-yl)carbonyl]indoline is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. This compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites may retain some biological activity or be further processed for excretion. The interaction of 1-[(3-methyl-1-benzofuran-2-yl)carbonyl]indoline with cofactors, such as NADPH, is crucial for its metabolic conversion and subsequent elimination from the body.

Transport and Distribution

The transport and distribution of 1-[(3-methyl-1-benzofuran-2-yl)carbonyl]indoline within cells and tissues involve several mechanisms . This compound is transported across cell membranes via passive diffusion and active transport mechanisms . Binding proteins, such as albumin, facilitate its distribution in the bloodstream and delivery to target tissues . The localization and accumulation of 1-[(3-methyl-1-benzofuran-2-yl)carbonyl]indoline in specific tissues, such as the liver and kidneys, are influenced by its physicochemical properties and interactions with cellular transporters .

Subcellular Localization

The subcellular localization of 1-[(3-methyl-1-benzofuran-2-yl)carbonyl]indoline plays a critical role in its activity and function . This compound is primarily localized in the cytoplasm and nucleus of cells, where it exerts its effects on DNA and protein targets . Targeting signals and post-translational modifications, such as phosphorylation, may direct 1-[(3-methyl-1-benzofuran-2-yl)carbonyl]indoline to specific cellular compartments . The subcellular distribution of this compound is essential for its therapeutic efficacy and potential side effects .

Properties

IUPAC Name

2,3-dihydroindol-1-yl-(3-methyl-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-12-14-7-3-5-9-16(14)21-17(12)18(20)19-11-10-13-6-2-4-8-15(13)19/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQUVEWCPHKFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.